molecular formula C19H19NO3 B14609280 Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester CAS No. 58422-76-7

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester

Katalognummer: B14609280
CAS-Nummer: 58422-76-7
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: MMZVFPJIJDEWMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester is a chemical compound with a complex structure that includes both peroxo and cyano functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester typically involves the reaction of ethaneperoxoic acid with 1-cyano-1,4-diphenylbutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include a controlled temperature range and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester can undergo various chemical reactions, including:

    Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.

    Reduction: The cyano group can be reduced to primary amines under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester involves its functional groups:

    Peroxo Group: Acts as an oxidizing agent, transferring oxygen atoms to substrates.

    Cyano Group: Can participate in nucleophilic addition reactions, forming new carbon-nitrogen bonds.

    Ester Group: Undergoes hydrolysis or transesterification, leading to the formation of different products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester
  • Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester

Uniqueness

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly valuable in synthetic chemistry and materials science, where precise control over chemical reactions is essential.

Eigenschaften

CAS-Nummer

58422-76-7

Molekularformel

C19H19NO3

Molekulargewicht

309.4 g/mol

IUPAC-Name

(1-cyano-1,4-diphenylbutyl) ethaneperoxoate

InChI

InChI=1S/C19H19NO3/c1-16(21)22-23-19(15-20,18-12-6-3-7-13-18)14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13H,8,11,14H2,1H3

InChI-Schlüssel

MMZVFPJIJDEWMC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OOC(CCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.